N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the isoquinoline and benzodioxole moieties, followed by their coupling. Common synthetic routes may involve:
Formation of Isoquinoline Moiety: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the cyclization of benzylamine derivatives with aldehydes.
Formation of Benzodioxole Moiety: This can be synthesized from catechol derivatives through methylenation reactions.
Coupling Reaction: The final step involves coupling the isoquinoline and benzodioxole moieties using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline or benzodioxole derivatives.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4-dimethoxybenzamide
- N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H26N2O7 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H26N2O7/c1-32-23-10-16-7-8-29-21(19(16)13-25(23)34-3)9-18-12-24(33-2)26(35-4)14-20(18)30-28(31)17-5-6-22-27(11-17)37-15-36-22/h5-8,10-14H,9,15H2,1-4H3,(H,30,31) |
InChI Key |
ACVMTJIMEBXTOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC5=C(C=C4)OCO5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.